Gly-Gly-7-amido-4-methylcoumarin
Description
Significance of Fluorogenic Probes in Enzymology and Protease Research
Fluorogenic probes are indispensable tools in the field of enzymology, offering high sensitivity and the ability to selectively monitor a wide range of biological events. nih.gov These small-molecule sensors are designed to be non-fluorescent or weakly fluorescent until they interact with a specific enzyme, at which point they undergo a chemical transformation that results in a significant increase in fluorescence. nih.gov This activation mechanism allows for the real-time monitoring of enzyme activity in complex biological systems, including living cells. nih.gov
In protease research, fluorogenic substrates are particularly crucial. Proteases play vital roles in numerous physiological and pathological processes, making them important drug targets for a wide array of diseases. nih.gov Fluorogenic probes enable researchers to directly assess protease activity within the natural cellular environment, providing insights into the roles of individual proteases and the effects of potential inhibitors. nih.gov
Overview of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Fluorescent Reporter Moiety
7-Amino-4-methylcoumarin (AMC) is a widely used fluorescent dye that emits in the blue region of the spectrum. iris-biotech.demedchemexpress.com It serves as a common fluorophore in the design of enzyme-activated probes. iris-biotech.de The core principle of its application lies in the quenching of its fluorescence when it is conjugated to a substrate, such as a peptide, via an amide bond. iris-biotech.debertin-bioreagent.com This conjugated form exhibits very weak fluorescence. iris-biotech.de
However, upon enzymatic cleavage of the amide bond by a protease, the free AMC amine is released. iris-biotech.de This liberation results in a dramatic increase in fluorescence, which can be up to 700-fold, and a shift in its excitation and emission wavelengths. iris-biotech.de This significant change in fluorescence provides a robust and sensitive signal for quantifying enzyme activity. bertin-bioreagent.com AMC's high photostability and large Stokes shift further enhance its utility as a fluorescent reporter. iris-biotech.de
Glycyl-Glycine-7-amido-4-methylcoumarin (Gly-Gly-AMC): A Prototypical Dipeptide Fluorogenic Substrate in Academic Inquiry
Glycyl-Glycine-7-amido-4-methylcoumarin (Gly-Gly-AMC) is a classic example of a dipeptide fluorogenic substrate. biosynth.combiosynth.com It is specifically designed to be a substrate for certain proteases, and its hydrolysis can be monitored to assess enzyme activity. medchemexpress.com The glycyl-glycine dipeptide sequence provides a recognition site for various peptidases. nih.gov
When Gly-Gly-AMC is intact, the fluorescence of the AMC group is quenched. Upon hydrolysis of the peptide bond by a target enzyme, the highly fluorescent 7-amino-4-methylcoumarin is released, leading to a measurable increase in fluorescence intensity. iris-biotech.debertin-bioreagent.com This direct relationship between enzymatic activity and fluorescent signal makes Gly-Gly-AMC a valuable tool for characterizing bacterial proteases and for determining intracellular protease activity in living cells. medchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZRZYKKHAMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647378 | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-65-6 | |
| Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Basis of Gly Gly 7 Amido 4 Methylcoumarin Fluorogenicity
Principles of Fluorescence Quenching in Intact Gly-Gly-7-amido-4-methylcoumarin
In its intact form, this compound is essentially non-fluorescent. This is due to a phenomenon known as fluorescence quenching. The glycyl-glycine dipeptide is linked to the 7-amino group of 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond. This specific configuration facilitates an efficient intramolecular quenching mechanism. The electronic properties of the amide bond and the attached peptide moiety effectively disrupt the extended π-electron system of the coumarin (B35378) core. This disruption prevents the molecule from efficiently absorbing and subsequently emitting light as fluorescence. The energy that would otherwise be released as a photon is instead dissipated through non-radiative pathways, such as vibrational relaxation.
Enzymatic Hydrolysis of the Amide Bond and Liberation of Fluorescent 7-Amino-4-methylcoumarin
The fluorogenic nature of this compound is unleashed upon the specific enzymatic hydrolysis of the amide bond linking the glycyl-glycine peptide to the coumarin moiety. tandfonline.comtandfonline.com This cleavage is typically catalyzed by proteases that recognize and act upon the Gly-Gly sequence. The hydrolysis of this peptide bond results in the liberation of two separate molecules: the dipeptide and the highly fluorescent compound, 7-amino-4-methylcoumarin (AMC). tandfonline.comtandfonline.com This enzymatic reaction is the cornerstone of assays utilizing this substrate, as the rate of fluorescence increase is directly proportional to the rate of enzyme activity. tandfonline.com
Spectroscopic Characteristics of the Released Fluorophore: Excitation and Emission Maxima in Enzymatic Assays
The liberated 7-amino-4-methylcoumarin (AMC) is a well-characterized fluorophore with distinct spectroscopic properties. When used in enzymatic assays, AMC exhibits a strong blue fluorescence. The optimal wavelength for exciting the AMC molecule typically falls in the ultraviolet range, with reported excitation maxima around 341 to 344 nm. aatbio.comfluorofinder.comfluorofinder.com Following excitation, the molecule relaxes to a lower energy state by emitting a photon, resulting in fluorescence. The emission maximum for AMC is consistently observed in the blue region of the visible spectrum, at approximately 440 to 441 nm. aatbio.comfluorofinder.comfluorofinder.com For more specific experimental setups, excitation wavelengths of 360 nm and emission wavelengths of 460 nm have also been utilized. biorxiv.org
| Spectroscopic Property | Wavelength (nm) |
| Excitation Maximum | 341 - 344 aatbio.comfluorofinder.comfluorofinder.com |
| Emission Maximum | 440 - 441 aatbio.comfluorofinder.comfluorofinder.com |
| Alternative Excitation | 360 biorxiv.org |
| Alternative Emission | 460 biorxiv.org |
This table presents the typical excitation and emission maxima for 7-amino-4-methylcoumarin in enzymatic assays.
Intramolecular Charge Transfer Mechanisms Underlying Fluorescence Emission upon Cleavage
The dramatic increase in fluorescence upon the cleavage of this compound is attributed to a process known as intramolecular charge transfer (ICT). In the liberated 7-amino-4-methylcoumarin, the amino group at the 7-position acts as an electron donor, while the carbonyl group in the coumarin ring system serves as an electron acceptor.
Upon absorption of a photon with the appropriate energy (at the excitation wavelength), an electron is promoted to a higher energy level. In the excited state, there is a significant transfer of electron density from the amino group to the carbonyl group. This excited state with charge separation is the ICT state. The subsequent relaxation from this ICT state back to the ground state is accompanied by the emission of a photon, resulting in the characteristic strong fluorescence of AMC. In the intact substrate, the presence of the amide bond and the attached peptide chain interferes with this efficient charge transfer process, thereby quenching the fluorescence. The enzymatic hydrolysis removes this interference, "switching on" the fluorescence by enabling the efficient formation of the emissive ICT state.
Applications of Gly Gly 7 Amido 4 Methylcoumarin in Enzyme Activity Assays and Kinetic Analysis
Real-time Fluorometric Monitoring of Proteolytic Activity utilizing Gly-Gly-AMC
Gly-Gly-7-amido-4-methylcoumarin is a dipeptide composed of two glycine (B1666218) residues linked to a 7-amido-4-methylcoumarin (AMC) fluorophore. In its intact form, the compound is essentially non-fluorescent. The principle behind its use in real-time fluorometric assays lies in the enzymatic cleavage of the amide bond between the peptide and the AMC moiety by a protease.
The mechanism is straightforward: when a protease recognizes and cleaves the peptide bond, it liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). This free AMC molecule, when excited by light at a specific wavelength (typically around 360-380 nm), emits a strong fluorescent signal at a higher wavelength (around 440-460 nm). researchgate.net The intensity of this fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the rate of the enzymatic reaction.
This property allows for the continuous and real-time monitoring of proteolytic activity. As the enzyme hydrolyzes the Gly-Gly-AMC substrate, the fluorescence in the reaction mixture increases over time. By measuring this increase in fluorescence using a spectrofluorometer, researchers can precisely track the progress of the enzymatic reaction as it happens. This provides a dynamic view of enzyme activity, which is a significant advantage over endpoint assays that only provide a single measurement at the end of the reaction.
Determination of Enzyme Kinetic Parameters: Kinetically Derived Constants (e.g., kcat, Km) from Gly-Gly-AMC Hydrolysis
A primary application of Gly-Gly-AMC is in the determination of key enzyme kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters provide fundamental insights into an enzyme's efficiency and its affinity for a particular substrate.
By measuring the initial reaction rates at various concentrations of the Gly-Gly-AMC substrate, a Michaelis-Menten plot can be generated. From this plot, the V_max (maximum reaction velocity) and K_m can be determined. The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate; a lower K_m generally signifies a higher affinity. The k_cat, or turnover number, is calculated from the V_max and the enzyme concentration, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
In a study characterizing the proteolytic activity in culture supernatants of Pseudomonas aeruginosa, Gly-Gly-AMC was used alongside other fluorogenic substrates to determine the kinetic parameters of the secreted proteases. nih.gov The following table summarizes the kinetic constants obtained for the hydrolysis of Gly-Gly-AMC and two other substrates by the protease mixture from P. aeruginosa. nih.gov
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Gly-Gly-AMC | 130 ± 20 | 0.04 ± 0.002 | 310 |
| Boc-Gln-Ala-Arg-AMC | 80 ± 10 | 0.25 ± 0.01 | 3100 |
| Z-Phe-Arg-AMC | 50 ± 5 | 1.2 ± 0.05 | 24000 |
This table presents kinetic data for the hydrolysis of different fluorogenic substrates by proteases from Pseudomonas aeruginosa. nih.gov
High-Throughput Screening Methodologies Employing Gly-Gly-AMC Substrates in Enzyme Profiling
The fluorogenic nature of Gly-Gly-AMC makes it highly suitable for high-throughput screening (HTS) assays, which are essential for the discovery of new enzyme inhibitors or for profiling the activity of large numbers of enzyme variants. nih.gov These assays are typically performed in multi-well plates (e.g., 96- or 384-well plates), allowing for the simultaneous testing of numerous compounds or conditions. nih.gov
A typical HTS protocol involving Gly-Gly-AMC would involve the following steps:
Dispensing Reagents: A solution containing the protease of interest is dispensed into the wells of a microplate.
Addition of Test Compounds: Potential inhibitors or modulators are added to the wells.
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the Gly-Gly-AMC substrate to all wells.
Fluorescence Measurement: The plate is incubated, and the fluorescence intensity in each well is measured over time using a plate reader.
A decrease in the rate of fluorescence increase in a particular well compared to a control well (without an inhibitor) indicates that the test compound is inhibiting the protease's activity. The simplicity and sensitivity of this assay, coupled with its adaptability to automated liquid handling systems, make it a powerful tool in drug discovery and enzyme engineering. For instance, a similar substrate, Z-Gly-Gly-Arg-AMC, is used in a 384-well plate format for thrombin inhibition screening. nih.gov
Comparative Analysis of Gly-Gly-AMC with Other Fluorogenic Substrates for Enzyme Specificity
The choice of the peptide sequence attached to the AMC fluorophore is critical for studying the specificity of different proteases. While Gly-Gly-AMC is a relatively simple dipeptide substrate, comparing its hydrolysis rate to that of other, more complex peptide-AMC substrates can provide valuable information about an enzyme's substrate preferences.
For example, the data presented in the table in section 4.2 demonstrates this principle. The proteases from P. aeruginosa hydrolyzed Z-Phe-Arg-AMC with a much higher catalytic efficiency (k_cat/K_m of 24000 M⁻¹s⁻¹) compared to Gly-Gly-AMC (310 M⁻¹s⁻¹). nih.gov This indicates a strong preference of these proteases for substrates with a phenylalanine residue at the P2 position and an arginine at the P1 position (the position immediately preceding the cleavage site). The significantly lower efficiency with Gly-Gly-AMC suggests that these proteases have a much lower affinity for and/or are much slower at cleaving substrates with two consecutive glycine residues.
Furthermore, the choice of the fluorogenic leaving group itself can influence the assay's sensitivity. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to have a higher fluorescence quantum yield than AMC. researchgate.net While the kinetic profiles of ACC and AMC substrates are often comparable, the enhanced fluorescence of ACC can allow for the use of lower enzyme and substrate concentrations, which is particularly advantageous when working with enzymes that are available in limited quantities. researchgate.net By using a panel of different peptide-AMC and other fluorogenic substrates, researchers can create a detailed "fingerprint" of a protease's activity and specificity. nih.gov
Investigation of Specific Enzyme Classes and Biological Pathways Using Gly Gly 7 Amido 4 Methylcoumarin and Its Derivatives
Research on Aminopeptidase (B13392206) Activity and Specificity using Glycyl-Glycine 7-amido-4-methylcoumarin
Glycyl-Glycine 7-amido-4-methylcoumarin serves as a substrate for studying aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins or peptides. The cleavage of the bond between the glycine (B1666218) dipeptide and the AMC group by an aminopeptidase results in the release of the fluorescent AMC molecule. This allows for a direct and sensitive measurement of aminopeptidase activity. The simplicity of the Gly-Gly dipeptide makes it a somewhat general substrate for various aminopeptidases, and its use in research helps in the initial characterization and screening of these enzymes.
Studies on Dipeptidyl Peptidase IV (DPP-IV) and Related Prolyl Peptidases with Gly-Pro-AMC and its Relevance to Gly-Gly-AMC Frameworks
A closely related derivative, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is a highly sensitive and specific fluorogenic substrate for Dipeptidyl Peptidase IV (DPP-IV). aatbio.commedchemexpress.com DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline or alanine. aatbio.com This enzyme is a significant therapeutic target for type 2 diabetes due to its role in regulating glucose homeostasis. aatbio.com The assay using Gly-Pro-AMC is simple, rapid, and sensitive, making it ideal for high-throughput screening of DPP-IV inhibitors. aatbio.comnih.gov
The relevance of the Gly-Pro-AMC substrate to the Gly-Gly-AMC framework lies in the modularity of these fluorogenic substrates. By substituting the dipeptide moiety, researchers can tailor the substrate to target specific proteases. The Gly-Pro sequence directs the substrate to DPP-IV and other prolyl peptidases, while the Gly-Gly sequence provides a more general substrate for other aminopeptidases. This highlights the versatility of the AMC-based fluorogenic substrate design in studying a wide array of peptidases.
Table 1: Comparison of Gly-Pro-AMC and Related Substrates
| Substrate | Target Enzyme(s) | Application |
|---|---|---|
| Gly-Pro-AMC | Dipeptidyl Peptidase IV (DPP-IV), Prolyl Endopeptidase | Detecting DPP-IV activity, screening for DPP-IV inhibitors. aatbio.commedchemexpress.comsigmaaldrich.cn |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase | Hydrolyzed to generate fluorescent 7-amido-4-methylcoumarin. medchemexpress.commedchemexpress.com |
| Suc-Gly-Pro-AMC | Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP) | Studying the activity of FAP and PREP, glioma research. medchemexpress.com |
Deubiquitinating Enzyme (DUB) Research: UCH-L3 and Isopeptidase T Activity with Ubiquitin-AMC and Z-LRGG-AMC
Fluorogenic substrates with an AMC reporter group are instrumental in the study of deubiquitinating enzymes (DUBs), which cleave ubiquitin from target proteins. Ubiquitin-AMC (Ub-AMC) is a widely used substrate for a broad range of DUBs, including ubiquitin C-terminal hydrolases (UCHs) and ubiquitin-specific proteases (USPs). wikipedia.orgubiqbio.com The cleavage of the amide bond between ubiquitin's C-terminal glycine and AMC releases the fluorescent AMC, enabling real-time monitoring of DUB activity. wikipedia.orgmdpi.com Ub-AMC is a particularly sensitive substrate for UCH-L3. wikipedia.org
Another important substrate is Z-LRGG-AMC, which mimics the C-terminal sequence of ubiquitin. sigmaaldrich.comnih.gov This substrate is utilized to measure the activity of enzymes like isopeptidase T and various ubiquitin C-terminal hydrolases. sigmaaldrich.combpsbioscience.comcaymanchem.com Kinetic studies have shown that the hydrolytic activity of isopeptidase T towards Z-LRGG-AMC and related peptide-AMC substrates is modulated by ubiquitin itself. elsevierpure.comnih.gov
Table 2: Substrates for Deubiquitinating Enzyme Research
| Substrate | Target Enzyme(s) | Key Findings | Excitation/Emission (nm) |
|---|---|---|---|
| Ubiquitin-AMC (Ub-AMC) | UCHs, USPs (e.g., UCH-L3) | Sensitive substrate for a wide range of DUBs. wikipedia.orgubiqbio.com | 380 / 460 wikipedia.orgmdpi.com |
| Z-LRGG-AMC | Isopeptidase T, UCHs, PLpro | Hydrolytic activity of isopeptidase T is modulated by ubiquitin. sigmaaldrich.comelsevierpure.comnih.gov | 340 / 460 sigmaaldrich.com |
A competition assay has been developed using Ub-AMC to determine the substrate affinity of DUBs. nih.govjohnshopkins.edu This method utilizes a non-hydrolyzable substrate analog as a competitive inhibitor in kinetic experiments monitoring the cleavage of Ub-AMC. nih.govjohnshopkins.edu
Serine Protease Characterization: Thrombin, Trypsin, and Fibroblast Activation Protein α (FAP) Substrates derived from Gly-Gly-AMC backbone
The Gly-Gly-AMC backbone has been modified to create substrates for various serine proteases. For instance, N-terminally substituted Gly-Gly-Arg-AMC derivatives have been synthesized to serve as fluorogenic substrates for thrombin, a key enzyme in the coagulation cascade. nih.gov Z-Gly-Gly-Arg-AMC is a specific fluorogenic substrate used for testing thrombin generation. medchemexpress.comevitachem.combachem.com Similarly, substrates like Boc-Gln-Ala-Arg-AMC are used to determine trypsin activity. nih.govmedchemexpress.com
Fibroblast Activation Protein α (FAP), a serine protease overexpressed in the stroma of many cancers, is another important target. nih.govyoutube.com FAP exhibits dipeptidyl peptidase activity, cleaving peptides with a penultimate proline residue. nih.govrndsystems.com Substrates such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC are used to measure FAP activity. medchemexpress.comrndsystems.com
Table 3: Serine Protease Substrates Derived from or Related to the Gly-Gly-AMC Framework
| Substrate | Target Enzyme | Excitation/Emission (nm) |
|---|---|---|
| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin | 390 / 480 medchemexpress.com |
| Boc-Gln-Ala-Arg-AMC | Trypsin | Not specified |
| Z-Gly-Pro-AMC | Fibroblast Activation Protein α (FAP) | 380 / 460 rndsystems.com |
| Suc-Gly-Pro-AMC | Fibroblast Activation Protein α (FAP) | Not specified |
Aspartic Proteinase Studies: Cathepsin D Assays with Related AMC Substrates (e.g., N-Acetyl-Arg-Gly-Phe-Phe-Pro-AMC)
While not a direct derivative of Gly-Gly-AMC, fluorogenic substrates utilizing an AMC reporter group are also crucial for studying aspartic proteinases like Cathepsin D. Cathepsin D activity can be measured using a fluorogenic substrate with the sequence GKPILFFRLK(Dnp)-DR-NH2 labeled with MCA (7-Methoxycoumarin-4-acetic acid), where cleavage releases a fluorescent signal. sigmaaldrich.comabcam.comabcam.com The cleavage of this substrate occurs at the Phe-Phe amide bond. sigmaaldrich.commedchemexpress.com This demonstrates the broader applicability of the coumarin-based fluorophore technology in designing substrates for different protease classes.
Investigation of SARS-CoV Papain-like Proteases (PLpro) utilizing Z-RLRGG-AMC
The fluorogenic substrate Z-RLRGG-AMC, which contains the C-terminal sequence of ubiquitin, is a key tool for studying the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. sigmaaldrich.combpsbioscience.comreframedb.org PLpro is a viral enzyme essential for processing viral polyproteins and also possesses deubiquitinating activity that helps the virus evade the host's immune response. nih.govnih.govreactionbiology.com The cleavage of Z-RLRGG-AMC by PLpro releases the fluorescent AMC group, providing a means to screen for PLpro inhibitors. reframedb.orgnih.govscispace.com Kinetic studies have shown that PLpro hydrolyzes larger substrates like ubiquitinated proteins more readily than small peptide substrates like Z-RLRGG-AMC, suggesting a complex substrate recognition mechanism. nih.gov
Table 4: Assay Details for SARS-CoV-2 PLpro with Z-RLRGG-AMC
| Component | Concentration |
|---|---|
| Recombinant SARS-CoV-2 PLpro | 50 nM |
| Z-RLRGG-AMC Substrate | 100 µM |
| Assay Buffer | 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100 |
Research on ATP-dependent Proteases (e.g., HslVU) and Benzoyloxylcarbonyl-Gly-Gly-Leu-7-amido-4-methylcoumarin Substrates
Derivatives of Gly-Gly-AMC are also employed in the study of ATP-dependent proteases. For example, Benzoyloxylcarbonyl-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-Gly-Gly-Leu-AMC) serves as a substrate for proteases like the ATP-dependent HslVU protease complex. The cleavage of the Leu-AMC bond by the protease leads to an increase in fluorescence, allowing for the characterization of the enzyme's activity and the screening of potential inhibitors. This further illustrates the adaptability of the Gly-Gly-AMC framework for creating specific probes for diverse proteolytic enzymes.
Methodological Frameworks for Gly Gly 7 Amido 4 Methylcoumarin Based Assays
The use of Gly-Gly-7-amido-4-methylcoumarin (Gly-Gly-AMC) as a fluorogenic substrate is a well-established method for determining the activity of certain proteases. The fundamental principle of this assay relies on the enzymatic cleavage of the amide bond between the dipeptide (Gly-Gly) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated, substrate form, the AMC moiety is non-fluorescent or exhibits very weak fluorescence. iris-biotech.de Upon hydrolysis by a target enzyme, the free AMC is released, resulting in a significant increase in fluorescence that can be quantified to determine the rate of the enzymatic reaction. iris-biotech.deresearchgate.net
Advanced Research Applications and Emerging Trends Involving Gly Gly 7 Amido 4 Methylcoumarin Conjugates
Development of Enzyme Inhibitors and Activators using Gly-Gly-AMC-based Screening Platforms
Gly-Gly-AMC and its analogs serve as crucial substrates in high-throughput screening (HTS) platforms designed to identify and characterize novel enzyme inhibitors and activators. These assays are fundamental in drug discovery and enzymology research.
The principle of these screening assays is straightforward: in the presence of an active enzyme, the peptide-AMC conjugate is cleaved, releasing the highly fluorescent AMC molecule. caymanchem.com Potential inhibitors will decrease the rate of this cleavage, resulting in a reduced fluorescent signal, while activators will enhance it. This allows for the rapid screening of large compound libraries to identify molecules that modulate the activity of a target enzyme.
For example, derivatives of Gly-Gly-AMC, such as Z-Gly-Gly-Arg-AMC, are employed in screening for inhibitors of proteases like thrombin and urokinase. evitachem.comfishersci.combachem.com Similarly, Z-Gly-Pro-AMC is used in HTS assays to find inhibitors of dipeptidyl peptidase IV (DPPIV), a therapeutic target for type II diabetes. aatbio.commedchemexpress.com The sensitivity of these fluorogenic assays allows for the use of smaller amounts of enzyme and potential drug candidates, making the screening process more efficient and cost-effective. aatbio.com
Table 1: Examples of Gly-Gly-AMC Analogs in Enzyme Inhibitor/Activator Screening
| Compound | Target Enzyme(s) | Application |
| Z-Gly-Gly-Arg-AMC | Thrombin, Urokinase, Trypsin, Proteasomes | Screening for inhibitors of blood coagulation factors and proteasome activity. evitachem.comfishersci.combachem.com |
| Z-Gly-Pro-AMC | Dipeptidyl Peptidase IV (DPPIV) | High-throughput screening for inhibitors to treat type II diabetes. aatbio.commedchemexpress.com |
| Z-Gly-Gly-Leu-AMC | Proteasome (chymotrypsin-like activity), ClpP1/2 | Identifying inhibitors of proteasome function and bacterial proteases. echelon-inc.commedchemexpress.combachem.com |
| Z-Arg-AMC | Peptidylarginine Deiminase 4 (PAD4) | Screening for inhibitors of PAD4, an enzyme implicated in autoimmune diseases. caymanchem.com |
Elucidation of Enzyme Substrate Specificity Profiles and Proteolytic Network Analysis
Understanding the substrate specificity of a protease is crucial for defining its biological role and for designing specific inhibitors. Fluorogenic peptide libraries based on the AMC scaffold are powerful tools for rapidly determining the preferred amino acid sequences cleaved by a particular protease. pnas.orgnih.gov
In this approach, a library of peptides with varying amino acid sequences is synthesized, each coupled to AMC. By measuring the rate of fluorescence release for each substrate, researchers can construct a detailed profile of the enzyme's substrate preferences at different positions relative to the cleavage site. pnas.orgnih.gov For instance, positional scanning synthetic combinatorial libraries (PS-SCL) of AMC peptide substrates have been used to profile the N-terminal specificity of various proteases. pnas.orgnih.gov
This methodology has been instrumental in characterizing the specificity of numerous proteases, including those involved in blood coagulation, such as thrombin and factor Xa, as well as proteases from pathogens. nih.gov For example, studies using AMC-based substrates have revealed distinct differences in the P3 position preference between tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), despite both enzymes showing a high specificity for arginine at the P1 position. nih.gov
Research on Protein-Protein Interactions Modulating Enzyme Activity through Gly-Gly-AMC Probes
The activity of many enzymes is regulated by interactions with other proteins. Gly-Gly-AMC and its derivatives can be used as probes to study how these protein-protein interactions modulate enzyme function.
A notable example is the study of deubiquitinating enzymes (DUBs), which are proteases that cleave ubiquitin from target proteins. The activity of some DUBs is affected by the presence of free ubiquitin. For instance, the hydrolysis of the substrate Ubiquitin-AMC by isopeptidase T is modulated by ubiquitin, showing activation at low ubiquitin concentrations and inhibition at higher concentrations. nih.gov This suggests that ubiquitin can bind to a regulatory site on the enzyme, influencing its catalytic activity. By using Ub-AMC as a probe, researchers can investigate the kinetics and mechanism of this allosteric regulation. nih.gov
Furthermore, in complex biological samples, the cleavage of a Gly-Gly-AMC-based substrate may be the result of a cascade of enzymatic reactions. Analyzing the kinetics of AMC release in the presence and absence of specific inhibitors or binding partners can help to dissect these complex proteolytic networks and understand how protein-protein interactions control the flow of biological information.
Exploration of Gly-Gly-AMC in Live-Cell Imaging for Cellular Process Monitoring
The ability to monitor enzyme activity within living cells is crucial for understanding dynamic cellular processes. While the hydrophobicity of the AMC fluorophore can sometimes lead to its leakage from cells or specific cellular compartments, derivatives and specialized techniques have been developed to enable live-cell imaging applications. medchemexpress.comnih.gov
For instance, Gly-Gly-AMC has been utilized to assess intracellular protease activity in intact living human cells. medchemexpress.com By loading cells with the substrate, researchers can monitor changes in intracellular fluorescence over time, providing a dynamic readout of enzyme activity in response to various stimuli or cellular events.
To overcome the issue of probe leakage, particularly in droplet-based microfluidic systems used for high-throughput single-cell analysis, modifications to the AMC core have been explored. nih.gov For example, the development of substrates based on 7-aminocoumarin-4-acetic acid (ACA), a more hydrophilic derivative of AMC, has enabled the long-term retention of the probe within water-in-oil droplets, facilitating the study of bacterial peptidase activities in these miniaturized systems. nih.gov These advancements are paving the way for more sophisticated live-cell imaging experiments to monitor protease activity during processes like cell death, differentiation, and migration.
Role in Diagnostic Assay Development for Research Purposes (e.g., disease-associated protease activity in research models)
The dysregulation of protease activity is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. Gly-Gly-AMC and its analogs are valuable tools in the development of diagnostic assays for research purposes, allowing for the quantification of disease-associated protease activity in various biological samples and research models. medchemexpress.com
For example, fluorogenic substrates are used to measure the activity of proteases in tissue homogenates from animal models of disease. In a rat model of acute colitis, various AMC-based substrates were used to measure changes in trypsin-like, chymotrypsin-like, and elastase-like activities in colon samples. researchgate.net This allows researchers to investigate the role of specific proteases in the pathophysiology of inflammatory bowel disease and to evaluate the efficacy of potential therapeutic interventions. researchgate.net
Furthermore, substrates like Z-Gly-Gly-Arg-AMC are used in assays to measure thrombin generation in plasma samples, which is relevant for studying coagulation disorders. evitachem.comfishersci.combachem.comglpbio.com The development of such assays provides researchers with critical tools to explore disease mechanisms and to identify potential biomarkers for diagnostic or prognostic purposes in a research setting.
Concluding Perspectives and Future Research Directions
Unaddressed Research Questions and Methodological Challenges in Gly-Gly-AMC Applications
Despite its widespread use as a foundational component of fluorogenic protease substrates, the application of Gly-Gly-AMC is not without its limitations and leaves several research questions open. A primary challenge lies in the inherent simplicity of the di-glycine recognition motif.
Key Unaddressed Questions:
Specificity in Complex Biological Milieus: A major unresolved issue is the degree of specificity of Gly-Gly-AMC for its target proteases within a complex biological sample. The Gly-Gly sequence is a relatively common motif, raising the question of how much off-target cleavage by other proteases contributes to the observed fluorescence signal in cell lysates or other biological fluids. nih.gov
Influence of the Coumarin (B35378) Moiety on Enzyme Kinetics: To what extent does the 7-amido-4-methylcoumarin group itself influence the binding affinity and catalytic efficiency of target enzymes? While it is treated as a passive reporter, its size and chemical nature could introduce steric or electronic effects that alter the enzyme's interaction with the peptide portion of the substrate.
Photophysical Limitations: The photophysical properties of the released AMC, while generally robust, can present challenges. These include potential for photobleaching under prolonged or high-intensity excitation and spectral overlap with other fluorescent molecules present in the assay medium, which can lead to signal artifacts. biosyntan.de
Methodological Challenges:
A significant methodological hurdle is the potential for poor solubility of some peptide-coumarin conjugates, which can affect the accuracy and reproducibility of kinetic measurements. nih.gov Furthermore, the "inner filter effect" can become problematic at high substrate or product concentrations, where the excitation or emission light is absorbed by other components in the sample, leading to a non-linear relationship between fluorescence and product concentration. nih.gov
| Challenge | Description | Potential Impact on Research Findings |
| Low Specificity | The simple Gly-Gly motif may be recognized and cleaved by multiple proteases in a biological sample. | Overestimation of the activity of the target protease; misinterpretation of inhibitor potency and selectivity. |
| Substrate Solubility | Peptide-AMC conjugates can have limited solubility in aqueous buffers, leading to precipitation. | Inaccurate determination of substrate concentration, leading to errors in kinetic parameter calculations (Km, Vmax). |
| Fluorescence Interference | Autofluorescence from biological samples or spectral overlap with other fluorescent compounds can obscure the AMC signal. | High background noise, reduced assay sensitivity, and inaccurate quantification of enzyme activity. |
| Inner Filter Effect | Absorption of excitation or emission light by assay components at high concentrations. | Non-linear fluorescence response, leading to underestimation of enzyme velocity at high substrate turnover. |
Potential for Novel Gly-Gly-AMC Derivative Design and Enhanced Application Scope
The limitations of the basic Gly-Gly-AMC structure provide a strong rationale for the design of novel derivatives with enhanced properties. Future research in this area could focus on modifications to both the peptide and the fluorophore components to improve specificity, sensitivity, and functionality.
Strategies for Derivative Design:
Peptide Sequence Modification: A key avenue for improvement is the elongation or modification of the dipeptide sequence. By incorporating unnatural amino acids or creating longer peptide chains that more closely mimic the natural cleavage site of a target protease, the specificity of the substrate can be significantly enhanced. nih.gov This approach moves from a general activity probe to a more selective tool for a particular enzyme.
Fluorophore Engineering: The coumarin moiety itself can be chemically modified to improve its photophysical properties. For instance, derivatives of AMC with longer emission wavelengths could be synthesized to minimize interference from autofluorescence in biological samples. biosyntan.de Additionally, alternative fluorophores could be explored that offer higher quantum yields or greater photostability.
Introduction of Environmentally Sensitive Probes: An exciting possibility is the design of Gly-Gly-AMC derivatives that not only report on cleavage but also provide information about the local microenvironment of the enzyme. This could be achieved by incorporating environmentally sensitive fluorophores whose emission spectra shift in response to changes in polarity, pH, or ion concentration.
| Modification Strategy | Rationale | Potential Outcome |
| Elongate Peptide Chain | To increase the number of contact points with the enzyme's active site, thereby improving specificity. | A substrate that is selectively cleaved by a single protease or a specific protease family. |
| Incorporate Unnatural Amino Acids | To probe regions of the enzyme's active site that do not accommodate natural amino acids, potentially leading to highly specific interactions. | Novel substrates with high selectivity that can distinguish between closely related enzymes. nih.gov |
| Modify Coumarin Structure | To shift the excitation and emission wavelengths to the red region of the spectrum. | Reduced background fluorescence from biological samples and improved signal-to-noise ratio. biosyntan.de |
| Develop FRET-based Substrates | To create ratiometric probes by incorporating a quencher or a second fluorophore. | More robust assays with an internal control for factors like probe concentration and excitation intensity. nih.govrsc.org |
Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Enzymatic Analysis
The data generated from Gly-Gly-AMC and its derivatives can be significantly enriched when integrated with other high-throughput methodologies, such as proteomics and metabolomics, within a systems biology framework. This integration allows for a more holistic understanding of the role of proteases in complex biological networks. nih.gov
Connecting Enzyme Activity to the Proteome:
Proteomics, particularly quantitative mass spectrometry, can provide a comprehensive inventory of the proteins present in a sample, including the abundance of various proteases. numberanalytics.com By correlating the enzymatic activity measured using a Gly-Gly-AMC-based substrate with the abundance of specific proteases identified through proteomics, researchers can begin to assign functions to uncharacterized enzymes and understand how proteolytic activity is regulated at the level of protein expression. nih.gov This combined approach is more powerful than either method in isolation, as it links protein levels to their functional output. amanote.com
Incorporating Kinetic Data into Systems Biology Models:
The kinetic parameters (e.g., Km and kcat) derived from assays using Gly-Gly-AMC derivatives can serve as crucial inputs for computational models of biological pathways. nih.gov These models aim to simulate the behavior of complex systems, and the inclusion of accurate enzymatic rate constants is essential for their predictive power. For example, by modeling a signaling pathway that is regulated by a protease, researchers can use the kinetic data from Gly-Gly-AMC assays to predict how changes in protease activity will affect downstream signaling events. This in silico approach can generate new hypotheses that can then be tested experimentally.
A Multi-Omics Workflow for Enzymatic Analysis:
| Step | Methodology | Information Gained | Contribution to Comprehensive Analysis |
| 1. Global Protein Profiling | Quantitative Proteomics (e.g., Mass Spectrometry) | Identification and quantification of all proteases present in a given biological state. | Provides a complete picture of the potential enzymatic players. numberanalytics.com |
| 2. Functional Activity Screening | Gly-Gly-AMC Derivative Library | Measurement of specific protease activities under the same biological conditions. | Links the presence of proteases to their actual functional activity. |
| 3. Data Integration | Bioinformatic Analysis | Correlation of protease abundance with specific enzymatic activities. | Helps to identify which enzymes are the primary contributors to the observed proteolytic activity. |
| 4. Systems-Level Modeling | Computational Systems Biology | Incorporation of kinetic parameters into models of cellular pathways. | Allows for the simulation and prediction of the downstream consequences of altered protease activity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Gly-Gly-7-amido-4-methylcoumarin, and what analytical techniques are recommended for purity assessment?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring proper protection of reactive groups (e.g., amide bonds). For fluorogenic substrates like this compound, coupling the coumarin derivative to the peptide sequence requires anhydrous conditions and catalysts such as HOBt/DCC .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., , ), mass spectrometry (MS) for molecular weight validation, and reverse-phase HPLC (≥95% purity threshold) for assessing impurities. Document retention times and chromatographic conditions rigorously .
- Stability Testing : Monitor degradation under varying pH and temperature using UV-Vis or fluorescence spectroscopy to establish optimal storage conditions (-20°C in anhydrous DMSO) .
Q. How is this compound utilized as a substrate in protease activity assays, and what are the key kinetic parameters to measure?
- Methodological Answer :
- Assay Design : Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) with 1–10 µM substrate. Initiate hydrolysis by adding the protease and monitor fluorescence intensity (ex/em: 380/460 nm) over time. Include negative controls (e.g., substrate alone) and positive controls (e.g., known protease inhibitors) .
- Kinetic Analysis : Calculate , , and using Michaelis-Menten or Lineweaver-Burk plots. Use nonlinear regression tools (e.g., GraphPad Prism) to account for substrate depletion at low concentrations .
- Validation : Replicate experiments across multiple enzyme batches and normalize activity to protein concentration (Bradford assay) .
Q. What are the critical considerations for preparing stock solutions of this compound to ensure stability and reproducibility in enzymatic studies?
- Methodological Answer :
- Solubility : Dissolve in anhydrous DMSO to prevent hydrolysis. Avoid aqueous buffers during initial solubilization to minimize premature cleavage .
- Aliquoting : Store single-use aliquots at -20°C to reduce freeze-thaw cycles. Confirm concentration via absorbance () before each experiment .
- Buffer Compatibility : Pre-test substrate stability in assay buffers (e.g., presence of metal ions or detergents) using fluorescence baselines over 1–2 hours .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data obtained from this compound-based assays across different experimental setups?
- Methodological Answer :
- Variable Isolation : Systematically compare buffer composition (e.g., ionic strength, pH), enzyme sources (recombinant vs. purified), and instrumentation (e.g., fluorometer calibration). Use standardized protocols from repositories like MIRAGE for glycomics experiments .
- Statistical Reconciliation : Apply ANOVA or mixed-effects models to identify outliers. Cross-validate results with orthogonal methods (e.g., HPLC quantification of cleavage products) .
- Data Triangulation : Combine kinetic data with structural studies (e.g., X-ray crystallography of protease-substrate complexes) to explain mechanistic variations .
Q. What strategies are effective for integrating fluorescence-based detection of this compound cleavage products with mass spectrometry for comprehensive protease characterization?
- Methodological Answer :
- Workflow Design :
Fluorescence Screening : Identify active protease fractions using real-time assays.
MS Sample Preparation : Quench reactions with 0.1% TFA, desalt via C18 spin columns, and analyze by MALDI-TOF or LC-MS/MS to confirm cleavage sites .
- Data Integration : Map fluorescence kinetics to MS-derived peptide sequences using bioinformatics tools (e.g., Skyline). Validate with synthetic peptide standards .
Q. What statistical approaches should be employed when analyzing time-dependent fluorescence data from this compound hydrolysis experiments to account for non-linear kinetic behavior?
- Methodological Answer :
- Model Selection : Use non-linear regression (e.g., exponential decay models) for time-course data. Compare Akaike Information Criterion (AIC) values to identify the best-fit model .
- Error Handling : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for . Normalize data to internal controls (e.g., non-enzymatic hydrolysis rates) .
- Software Tools : Implement packages like R’s
nls2or Python’slmfitfor robust parameter estimation. Document code and raw data for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
